3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine
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Overview
Description
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine is a complex organic compound with the molecular formula C24H30N4S2. This compound belongs to the class of pyridazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. Pyridazines are known for their diverse pharmacological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-((2-(dimethylamino)ethyl)thio)phenyl)boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic devices .
Mechanism of Action
The mechanism of action of 3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: Bis[4-(dimethylamino)phenyl]methanone, used in dye synthesis and as a photosensitizer.
Michler’s thioketone: Bis[4-(dimethylamino)phenyl]methanethione, used in similar applications as Michler’s ketone.
Uniqueness
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both a pyridazine and a thioether makes it a versatile compound in scientific research .
Properties
CAS No. |
131407-83-5 |
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Molecular Formula |
C24H30N4S2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[4-[6-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]pyridazin-3-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H30N4S2/c1-27(2)15-17-29-21-9-5-19(6-10-21)23-13-14-24(26-25-23)20-7-11-22(12-8-20)30-18-16-28(3)4/h5-14H,15-18H2,1-4H3 |
InChI Key |
FTMOANCFBICKIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)SCCN(C)C |
Origin of Product |
United States |
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